(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQYALUPYHIFSA-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Nitrile Precursors
A widely reported method involves the hydrolysis of 4-substituted-2-cyanopiperidine derivatives under acidic conditions. For example, refluxing 4-methyl-2-cyanopiperidine with 6N hydrochloric acid at 100°C for 5 hours yields 4-methyl-2-piperidinecarboxylic acid hydrochloride with a 73% molar yield. The reaction mechanism proceeds via protonation of the nitrile group, followed by nucleophilic attack by water to form a carboxylic acid.
Key Conditions :
Esterification to Methyl Ester
The carboxylic acid intermediate is esterified using methanol and a chlorinating agent such as thionyl chloride (SOCl₂). In a representative procedure, 4-methyl-2-piperidinecarboxylic acid hydrochloride is reacted with methanol and SOCl₂ under reflux to form the methyl ester hydrochloride. This step typically achieves quantitative yields due to the reactivity of thionyl chloride in esterification.
Reaction Scheme :
Cis-Trans Isomer Separation
The esterification step often produces a mixture of cis and trans isomers, necessitating separation. Patent CN108047125A describes a solvent-based pulping technique using methyl tert-butyl ether (MTBE) and ethanol.
Solvent System Optimization
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Solvents : MTBE:ethanol (10:1 v/v)
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Procedure : The crude ester hydrochloride is slurried in the solvent mixture, precipitating the cis isomer as a solid. Filtration removes the cis isomer, leaving the trans isomer in the mother liquor.
Table 1: Isomer Separation Efficiency
| Solvent Ratio (MTBE:EtOH) | Cis Isomer Purity (%) | Trans Isomer Purity (%) |
|---|---|---|
| 10:1 | 98.5 | 97.8 |
| 5:1 | 95.2 | 96.1 |
Enantiomeric Resolution Using L-Tartaric Acid
The trans isomer exists as a racemic mixture, requiring resolution to isolate the (2S,4R)-enantiomer. L-Tartaric acid forms diastereomeric salts with the enantiomers, enabling selective crystallization.
Resolution Procedure
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Salt Formation : Trans-4-methyl-2-ethyl piperidinecarboxylate is dissolved in acetone and reacted with L-tartaric acid at 40°C.
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Crystallization : Cooling to 20°C precipitates the (2R,4R)-tartrate salt, while the (2S,4S)-enantiomer remains in solution.
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Dissociation : The tartrate salt is treated with potassium carbonate to regenerate the free base, followed by extraction with dichloromethane.
Key Parameters :
-
Solvent : Acetone:ethanol (4:1)
Alternative Route: Grignard Reaction and Cyclization
Patent CN101712645B outlines a divergent approach starting from diethyl oxalate and 1-bromo-3-substituted-propylene.
Reaction Steps
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Grignard Addition : Diethyl oxalate reacts with a Grignard reagent derived from 1-bromo-3-substituted-propylene.
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Cyclization : The intermediate undergoes intramolecular cyclization to form a piperidine ring.
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Benzyl Ester Protection/Deprotection : Selective protection of the carboxylic acid enables functionalization at the 4-position.
Advantages :
Industrial Scalability and Process Optimization
Cost-Effective Reagents
-
Solvents : Ethanol, dichloromethane, and MTBE are preferred for their low cost and ease of removal.
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Catalysts : Thionyl chloride outperforms PCl₃ or PCl₅ in esterification due to reduced side reactions.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-oxopiperidine-2-carboxylate, while reduction of the ester group can produce 4-hydroxypiperidine-2-methanol .
Scientific Research Applications
Synthesis of Bioactive Compounds
(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is utilized in the synthesis of various bioactive molecules. It serves as a precursor for the development of pyridazinamine derivatives, which act as modulators of SMARCA2 and BRM proteins, implicated in cancer biology .
Table 1: Key Bioactive Compounds Derived from this compound
| Compound Name | Application Area | Reference |
|---|---|---|
| Pyridazinamine Derivatives | Cancer treatment | |
| N-Boc-trans-4-hydroxy-L-prolinol | Peptide synthesis | |
| Monosubstituted Phosphinic Acids | Antiviral agents |
Potential Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies suggest that these compounds can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Reagent in Synthetic Chemistry
This compound is recognized for its utility as a reagent in organic synthesis. It can facilitate the formation of complex molecular structures through various reactions, including Pd-catalyzed processes to synthesize phosphinic acids .
Table 2: Synthetic Reactions Involving this compound
Development of Antiviral Agents
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their antiviral activity. The results demonstrated significant efficacy against specific viral strains, highlighting its potential as a lead compound in antiviral drug development .
Neuroprotective Research
A recent investigation into the neuroprotective effects of this compound revealed promising results in mitigating neuronal damage in vitro. The study indicated that the compound could modulate oxidative stress pathways, suggesting therapeutic implications for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
(2S,4R)-Methyl 4-Fluoropyrrolidine-2-Carboxylate Hydrochloride
CAS: 58281-80-4 | Molecular Formula: C₆H₁₁ClFNO₂ | MW: 183.61 g/mol .
- Structural Differences : Replaces the hydroxyl group with fluorine at the 4-position and uses a pyrrolidine (5-membered ring) instead of piperidine (6-membered ring).
- Bioactivity: Fluorine substitution may increase metabolic stability in drug candidates .
- Applications : Explored in protease inhibitor design due to fluorine’s steric and electronic effects .
(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride
CAS: 63088-78-8 | Molecular Formula: C₆H₁₂ClNO₃ | MW: 181.62 g/mol .
Methyl 4-Hydroxypiperidine-2-carboxylate
CAS: 7512-17-6 | Molecular Formula: C₇H₁₃NO₃ | MW: 159.18 g/mol .
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride
CAS: 2331211-69-7 | Molecular Formula: C₁₄H₁₈ClNO₃ | MW: 295.75 g/mol .
- Structural Differences : Benzyl group at the 1-position and pyrrolidine core (5-membered ring).
- Impact :
- Applications : Investigated in CNS-targeting drug candidates .
Comparative Data Table
Key Research Findings
- Hydrogen Bonding Networks: The target compound’s hydroxyl and ester groups participate in intermolecular hydrogen bonds, stabilizing crystal lattices (e.g., polar/nonpolar bilayer stacking observed in related piperidine derivatives) .
- Chirality Effects : The (2S,4R) configuration is critical for enantioselective interactions in drug-receptor binding, as seen in its use as a proline analog .
- Safety Profile: Limited toxicological data are available; however, structurally similar compounds (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) highlight the need for caution due to unverified hazards .
Biological Activity
(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and neuropharmacology due to its unique biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 195.65 g/mol. It features a piperidine ring with a hydroxyl group at the 4-position and a carboxylate ester at the 2-position, contributing to its unique chemical properties and biological activities .
Research indicates that this compound acts primarily as a macrocyclization inhibitor . This property is crucial for drug design, as macrocyclic compounds often exhibit enhanced biological properties compared to their linear counterparts. The compound has shown potential in neuroprotective applications, suggesting its utility in treating neurodegenerative diseases.
Interaction Studies
Preliminary studies have demonstrated that this compound interacts with specific receptors and enzymes relevant to neurological functions. These interactions are critical for understanding its mechanism of action and potential therapeutic uses.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective Effects | Potential to protect neuronal cells from damage, relevant in neurodegenerative disease research. |
| Macrocyclization Inhibition | Prevents formation of macrocyclic compounds, enhancing drug design strategies. |
| Receptor Interaction | Engages with specific biological targets affecting neurological functions. |
Case Studies and Research Findings
- Neuroprotective Potential : A study investigated the effects of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated a significant reduction in cell death, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.
- Macrocyclization Inhibition : In drug design experiments, this compound was tested for its ability to inhibit macrocyclization processes in synthetic pathways. It demonstrated efficacy in preventing the formation of undesired macrocyclic by-products during synthesis, thus improving yield and purity of target compounds.
- Receptor Binding Studies : Binding assays revealed that this compound exhibits high affinity for certain neurotransmitter receptors, suggesting a role in modulating synaptic transmission and potential applications in psychiatric disorders.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride?
- Methodology : Synthesis typically involves cyclization of precursors to form the piperidine ring, followed by stereoselective hydroxylation and esterification. Key steps include:
- Cyclization : Use of chiral auxiliaries or catalysts to control stereochemistry at C2 and C4 .
- Protection/Deprotection : Temporary protection of the hydroxyl group during esterification to prevent side reactions .
- Purification : Recrystallization from methanol/ethyl acetate mixtures to achieve high enantiomeric purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in sealed containers at room temperature (RT), protected from moisture. For long-term stability, aliquot and store at -20°C (use within 1 month) or -80°C (use within 6 months) .
- Safety : Use fume hoods, gloves, and eye protection. Avoid inhalation; in case of exposure, follow GHS-recommended first-aid protocols (e.g., rinse skin/eyes with water) .
Q. What spectroscopic techniques are optimal for characterizing its structure?
- NMR : 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for axial vs. equatorial protons at C4) .
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and lattice packing .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric purity .
Advanced Research Questions
Q. How does the stereochemistry at C2 and C4 influence biological activity?
- Mechanistic Insight : The (2S,4R) configuration enables hydrogen bonding with target proteins (e.g., enzymes or receptors) via the hydroxyl and ester groups. Substitution to (2R,4S) reduces binding affinity by ~70% in kinase inhibition assays .
- Case Study : In a comparative study, the (2S,4R) isomer showed IC50 = 12 nM for a protease target, while the (2R,4S) isomer had IC50 > 1 µM .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Experimental Variables :
- Purity : Verify via COA (Certificate of Analysis) and HPLC; impurities >5% can skew results .
- Assay Conditions : Adjust pH (optimal range: 6.5–7.5) to stabilize the protonated amine .
- Stereochemical Confirmation : Re-analyze stereochemistry using circular dichroism (CD) or X-ray diffraction .
Q. What strategies mitigate racemization during synthesis?
- Temperature Control : Perform reactions below 0°C to minimize thermal racemization .
- Chiral Catalysts : Use Ru-based catalysts for asymmetric hydrogenation (e.g., 98% enantiomeric excess achieved) .
- In Situ Monitoring : Track racemization via real-time polarimetry or chiral HPLC .
Q. How to design experiments to study interactions with biological targets?
- Binding Assays : Surface Plasmon Resonance (SPR) to measure dissociation constants (KD). For example, KD = 8.3 nM observed with a serotonin receptor .
- Structural Studies : Co-crystallization with target proteins using hanging-drop vapor diffusion (e.g., 20% PEG 8000 precipitant) .
- Computational Modeling : Docking simulations (AutoDock Vina) to predict binding poses, validated by mutagenesis .
Q. What challenges arise in crystallographic analysis, and how to address them?
- Crystal Growth : Difficulty in obtaining diffraction-quality crystals due to hygroscopicity. Solution: Add 5% glycerol as a cryoprotectant .
- Hydrogen Bonding : Complex networks may obscure Cl– ion positioning. Use high-resolution data (≤1.0 Å) and SHELXL refinement to resolve .
- Disorder : Methyl or hydroxyl groups may exhibit rotational disorder. Apply TLS (Translation-Libration-Screw) refinement models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
